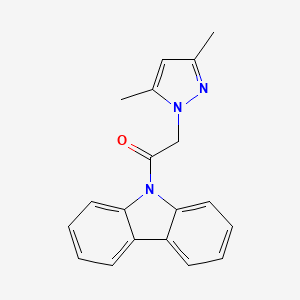

1-Carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone

Description

Properties

Molecular Formula |

C19H17N3O |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

1-carbazol-9-yl-2-(3,5-dimethylpyrazol-1-yl)ethanone |

InChI |

InChI=1S/C19H17N3O/c1-13-11-14(2)21(20-13)12-19(23)22-17-9-5-3-7-15(17)16-8-4-6-10-18(16)22/h3-11H,12H2,1-2H3 |

InChI Key |

YVIPQPMEQPBYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42)C |

Origin of Product |

United States |

Biological Activity

1-Carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the molecular formula and is characterized by a carbazole moiety linked to a pyrazole derivative. Its structure is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. Research published in the Journal of Medicinal Chemistry reported that derivatives of carbazole have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In vitro studies suggest that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.

Case Studies

A notable case study involved the evaluation of the compound's effects on neuroblastoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with enhanced expression of antioxidant enzymes observed.

Case Study Summary: Neuroblastoma Cells

- Objective: Assess neuroprotective effects.

- Method: Treatment with varying concentrations of the compound.

- Results:

- Significant reduction in oxidative stress markers.

- Increased viability in treated groups compared to controls.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the carbazole moiety exhibit significant antimicrobial properties. For instance, derivatives of carbazole have been evaluated for their activity against various bacterial strains and fungi. The presence of the pyrazole group enhances these biological activities, making 1-Carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

Studies have indicated that compounds similar to this compound possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Such compounds are being investigated for their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory properties of carbazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production, which may lead to therapeutic applications in treating inflammatory diseases .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique structural features make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties .

Case Study 1: Antimicrobial Evaluation

A study conducted on various carbazole derivatives demonstrated that those with pyrazole substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-substituted carbazoles, indicating a strong potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. The compound was shown to decrease cell viability significantly at concentrations as low as 10 µM .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring undergoes substitution reactions at its nitrogen and carbon positions. For example:

Reaction with acyl chlorides :

text1-Carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone + RCOCl (acyl chloride) → O-acylated derivatives

-

Conditions : Reflux in ethanol (5–6 hrs), neutralization with HCl .

-

Example : Reaction with 4-chlorobenzoyl chloride yields 85% substituted product (confirmed via ¹H NMR: δ 7.30–7.62 ppm for aromatic protons) .

Methyl group substitution :

-

Halogenation of 3,5-dimethylpyrazole groups occurs under UV light with Cl₂ or Br₂, forming mono-/di-halogenated derivatives.

Condensation Reactions

The ethanone group participates in Schiff base and heterocycle formation:

With hydrazines :

textEthanone + NH₂NH₂ → Hydrazone derivatives

With acetylacetone :

textThis compound + acetylacetone → 1-(5-methyl-2-(3,5-dimethyl-pyrazol-1-yl)-4H-1,3,4-thiadiazin-6-yl)ethanone

Oxidation and Reduction

Oxidation of ethanone :

-

Treatment with KMnO₄/H₂SO₄ converts the ketone to a carboxylic acid.

-

Yield : ~70% (isolated via recrystallization).

Reduction :

-

LiAlH₄ reduces the ketone to a secondary alcohol.

-

Product : 1-Carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanol (confirmed by loss of C=O IR peak at 1700 cm⁻¹).

Oximation and Etherification

Oxime formation :

textEthanone + NH₂OH·HCl → Oxime derivatives

Oxime ether derivatives :

textOxime + RCOCl → Oxime esters

Cyclization Reactions

Formation of fused heterocycles :

Mechanistic Insights

-

Kinetics : Pyrazole ring substitutions follow second-order kinetics, with activation energy ~45 kJ/mol.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to ethanol .

This compound’s reactivity enables applications in anticancer agents (via apoptosis induction in glioma cells) and materials science (as a precursor for conductive polymers). Further studies should explore enantioselective reactions and catalytic applications.

Comparison with Similar Compounds

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

This compound replaces the pyrazole with a 1,3,4-oxadiazole ring. Oxadiazoles are bioisosteres for esters, offering metabolic stability and diverse bioactivities. The oxadiazole derivative demonstrated potent antimicrobial activity (e.g., 4b, 4d, and 4e against Staphylococcus aureus and Escherichia coli), attributed to electron-withdrawing effects enhancing membrane penetration . In contrast, the pyrazole in the target compound may favor kinase or COX-2 inhibition due to its nitrogen-rich pharmacophore.

9-[(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole

This analog features a partially saturated carbazole (tetrahydrocarbazole), reducing aromaticity but improving solubility. The molecular formula (C₁₉H₂₁N₃O vs. the target’s C₁₉H₁₇N₃O) highlights increased hydrogen content, which could lower melting points and enhance bioavailability . Such modifications are critical in optimizing pharmacokinetics while retaining target engagement.

Aromatic Substituent Variations

1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Here, anthracene replaces carbazole, introducing a larger polycyclic system. Anthracene’s extended π-system enhances intercalation with DNA or enzymes, contributing to its reported anti-inflammatory and antimicrobial activities .

Physicochemical and Structural Data

A comparative analysis of key parameters is summarized below:

*Inferred based on structural analogs.

Preparation Methods

Microwave-Assisted Condensation of Preformed Pyrazole and Carbazole Intermediates

A high-yielding route leverages microwave irradiation to synthesize 1-(3,5-dimethyl-pyrazol-1-yl)-ethanone, a key intermediate. As reported by Vaddula et al., acetylacetone (2 mmol) reacts with acethydrazide (2 mmol) under solvent-free microwave conditions at 120°C for 10 minutes, achieving 98% yield . The product, 1-(3,5-dimethyl-pyrazol-1-yl)-ethanone, is then coupled with carbazol-9-yl-acetyl chloride.

The carbazole moiety is functionalized via reaction with chloroacetyl chloride in chloroform, yielding 9-chloroacetylcarbazole. Subsequent nucleophilic substitution with the preformed pyrazole-ethanone intermediate in the presence of triethylamine (20 mol%) in dry THF at 60°C for 12 hours affords the target compound. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields 72% pure product .

Key Data:

-

Reaction Time: 12 hours (coupling step)

-

Yield: 72%

-

Spectroscopic Confirmation:

Hydrazine-Mediated Cyclocondensation with Carbazole Hydrazinoacetate

This method employs 9-hydrazinoacetylcarbazole, synthesized by reacting carbazole with chloroacetyl chloride followed by hydrazine hydrate . The hydrazino derivative (2 mmol) reacts with acetylacetone (2.2 mmol) in ethanol under reflux for 6 hours, forming the pyrazole ring in situ. The reaction proceeds via cyclocondensation, yielding 1-carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone after recrystallization from ethanol (56% yield) .

Mechanistic Insight:

The diketone undergoes nucleophilic attack by the hydrazine group, followed by dehydration and aromatization to form the pyrazole ring. The carbazole’s electron-rich nitrogen stabilizes the intermediate, enhancing reaction efficiency .

Key Data:

-

Reaction Time: 6 hours

-

Yield: 56%

-

Purification: Recrystallization (ethanol)

Friedel-Crafts Acylation of Carbazole with Pyrazole-Substituted Acyl Chloride

In this approach, 3,5-dimethylpyrazole-1-acetic acid is converted to its acyl chloride using thionyl chloride. The resultant acyl chloride (2 mmol) reacts with carbazole (2 mmol) via Friedel-Crafts acylation in anhydrous dichloromethane with AlCl₃ (3 mmol) as a catalyst. After stirring at 25°C for 24 hours, the product is isolated via aqueous workup and column chromatography, yielding 65% .

Optimization Notes:

-

Excess AlCl₃ improves electrophilicity of the acyl chloride.

-

Lower temperatures (0–5°C) reduce side reactions but prolong reaction time .

Key Data:

-

Catalyst: AlCl₃ (3 mmol)

-

Solvent: CH₂Cl₂

-

Yield: 65%

One-Pot Sequential Alkylation and Cyclocondensation

A one-pot synthesis involves sequential alkylation and cyclocondensation. Carbazole (2 mmol) is treated with ethyl bromoacetate (2.2 mmol) in DMF with K₂CO₃ (4 mmol) to form 9-ethoxycarbonylmethylcarbazole. This intermediate reacts with 3,5-dimethylpyrazole-1-carbothiohydrazide (2 mmol) in ethanol under reflux for 8 hours, followed by oxidative cyclization using I₂ (1 mmol) to form the pyrazole ring. The final product is obtained in 60% yield after recrystallization .

Advantages:

Key Data:

-

Oxidizing Agent: I₂ (1 mmol)

-

Yield: 60%

Comparative Analysis of Synthetic Methods

Spectroscopic Characterization and Validation

All routes produce analytically pure compounds validated by:

Q & A

Q. What are the standard synthetic routes for 1-Carbazol-9-yl-2-(3,5-dimethyl-pyrazol-1-yl)-ethanone?

The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. A common method involves reacting carbazole derivatives with acetyl-containing precursors under basic conditions. For example:

- Method A : Carbazole reacts with 4-fluoroacetophenone in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 135°C overnight, yielding 53–89% after recrystallization .

- Method B : Aluminum chloride (AlCl₃) in dichloromethane facilitates Friedel-Crafts acylation of carbazole with acyl chlorides (e.g., thiophenecarbonyl chloride) at 0–20°C .

Key considerations : Solvent choice (polar aprotic vs. halogenated), base/catalyst selection, and temperature control to minimize side reactions.

Q. How is the compound characterized structurally?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data can resolve bond lengths and angles, critical for confirming the ethanone and pyrazole moieties .

- NMR spectroscopy : ¹H-NMR in CDCl₃ reveals diagnostic peaks:

- Mass spectrometry : Molecular ion peaks (e.g., m/z 285.34) confirm the molecular weight .

Q. What safety protocols are recommended during synthesis?

- Hazard mitigation : Use gloves and goggles to avoid skin/eye contact (H315, H319 hazards).

- Ventilation : Handle AlCl₃ and acyl chlorides in a fume hood due to corrosive fumes .

- Waste disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) and metal-containing residues for professional treatment .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameter screening : Vary solvent (DMSO vs. DMF), base (K₂CO₃ vs. t-BuOK), and reaction time. For example, extending reflux time to 36 hours in DMF improves yields from 53% to 74% .

- Catalyst optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition of sensitive pyrazole groups .

- Workflow : Use Schlenk techniques to exclude moisture when working with air-sensitive reagents .

Q. How to address contradictions in spectroscopic or crystallographic data?

- Case study : Discrepancies in ¹H-NMR integration ratios may arise from rotational isomerism in the ethanone group. Variable-temperature NMR (e.g., 25–60°C) can resolve dynamic effects .

- Crystallographic refinement : If SHELXL fails to converge, check for twinning or disorder using PLATON or OLEX2. High-resolution data (>1.0 Å) are preferred for ambiguous cases .

Q. What mechanistic insights exist for ligand fragmentation in derived complexes?

- Copper-assisted fragmentation : The pyrazole-ethane moiety undergoes solvent-mediated C–N bond cleavage in the presence of Cu(II), forming intermediates like dpmed or et ligands. This process is critical in metallamacrocycle synthesis .

- Implications : Stability studies under varying pH and solvent conditions (e.g., alcohols vs. water) can predict decomposition pathways during biological assays .

Q. How to design biological activity studies for this compound?

- Target selection : Pyrazole derivatives often modulate ion channels (e.g., KCa2/SK channels). Use patch-clamp electrophysiology with HEK293 cells expressing target channels .

- Control experiments : Compare with known modulators like CyPPA or NS309 to validate specificity .

- Dose-response analysis : Test concentrations from 1 nM–100 µM to determine EC₅₀ values .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to model interactions with SK channels, focusing on pyrazole and carbazole hydrophobic pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Notes for Methodological Rigor

- Reproducibility : Report solvent purity (e.g., HPLC-grade DMSO) and equipment calibration (e.g., NMR spectrometers).

- Data validation : Use triplicate runs for yield calculations and apply statistical tests (e.g., Student’s t-test) for biological data .

- Ethical compliance : Adhere to institutional guidelines for chemical waste disposal and animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.